molecular formula C5H10O4S B2461826 4,6-Dimethyl-[1,3,2]dioxathiane 2,2-dioxide CAS No. 63082-73-5

4,6-Dimethyl-[1,3,2]dioxathiane 2,2-dioxide

Cat. No.: B2461826
CAS No.: 63082-73-5
M. Wt: 166.19
InChI Key: SNUUNBNYJHRNPG-UHFFFAOYSA-N
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Description

Based on the properties of closely related chemical structures, 4,6-Dimethyl-[1,3,2]dioxathiane 2,2-dioxide is a cyclic sulfone derivative of interest in advanced material science and synthetic chemistry. Compounds within this class serve as key intermediates and building blocks for further chemical synthesis . One prominent application of analogous dioxathiane dioxide compounds is in the development of electrolytes for lithium-ion batteries, where their molecular structure can contribute to battery performance and stability . Furthermore, such specialized reagents are utilized as precursors in the synthesis of active pharmaceutical ingredients (APIs), highlighting their value in medicinal chemistry and process development . Researchers exploring novel organic frameworks and polymer chemistry may also find utility in its unique cyclic sulfone backbone. This product is intended for laboratory research purposes only. Specific mechanistic studies and detailed application data for this exact compound are an area for ongoing scientific investigation.

Properties

IUPAC Name

4,6-dimethyl-1,3,2-dioxathiane 2,2-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4S/c1-4-3-5(2)9-10(6,7)8-4/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUUNBNYJHRNPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(OS(=O)(=O)O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-[1,3,2]dioxathiane 2,2-dioxide typically involves the reaction of 1,3-propanediol with thionyl chloride, followed by oxidation. The reaction conditions include:

    Reactants: 1,3-propanediol and thionyl chloride.

    Catalyst: Ruthenium trichloride.

    Oxidizing Agent: Potassium periodate.

    Reaction Temperature: 40°C.

    Reaction Time: 60 minutes.

The optimized conditions yield a high purity product with a yield of approximately 92.75% .

Industrial Production Methods

In industrial settings, continuous flow microreaction technology is employed to synthesize this compound. This method offers efficient heat exchange and mixing, leading to higher yields and improved safety. The optimal conditions for industrial production include:

    Temperature: 14.73°C.

    Catalyst Concentration: 0.5 g/L.

    Flow Rate Ratio: 0.6 (continuous phase to dispersed phase).

    Total Flow Rate: 2 mL/min.

    Residence Time: 117.75 seconds.

Under these conditions, the continuous reaction yield can reach 92.22% .

Chemical Reactions Analysis

Sulfoxide to Sulfone Conversion

4,6-Dimethyl- dioxathiane 2-oxide (sulfoxide form) undergoes oxidation to form the 2,2-dioxide (sulfone) derivative. This reaction is catalyzed by ruthenium trichloride in the presence of sodium hypochlorite :

4,6-Dimethyl-dioxathiane 2-oxideRuCl3NaOCl, H2O4,6-Dimethyl-dioxathiane 2,2-dioxide\text{4,6-Dimethyl-dioxathiane 2-oxide} \xrightarrow[\text{RuCl}_3]{\text{NaOCl, H}_2\text{O}} \text{4,6-Dimethyl-dioxathiane 2,2-dioxide}

  • Conditions : Reaction in dichloromethane/water at 20–30°C for 5 hours .

  • Yield : 99% .

  • Mechanism : The Ru catalyst facilitates electron transfer, enabling the oxidation of the sulfoxide’s sulfur center to a sulfone.

Cyanide Substitution

The sulfone group in the compound participates in nucleophilic substitution with sodium cyanide in dimethyl sulfoxide (DMSO):

4,6-Dimethyl-dioxathiane 2,2-dioxide+NaCNDMSO, 100°CCyanated Product\text{4,6-Dimethyl-dioxathiane 2,2-dioxide} + \text{NaCN} \xrightarrow{\text{DMSO, 100°C}} \text{Cyanated Product}

  • Conditions : 30–36 hours at 100°C under argon .

  • Outcome : Ring-opening occurs, yielding a cyanated derivative. The reaction proceeds via nucleophilic attack on the electrophilic sulfur atom.

Hydrolysis

The cyclic sulfate undergoes hydrolysis in aqueous acidic or basic conditions to form diols and sulfuric acid derivatives:

4,6-Dimethyl-dioxathiane 2,2-dioxide+H2O2,2-Dimethyl-1,3-propanediol+H2SO4\text{4,6-Dimethyl-dioxathiane 2,2-dioxide} + \text{H}_2\text{O} \rightarrow \text{2,2-Dimethyl-1,3-propanediol} + \text{H}_2\text{SO}_4

  • Conditions : Acidic (HCl) or basic (NaHCO₃) aqueous media .

  • Applications : Hydrolysis is utilized in synthetic routes to regenerate diols or introduce sulfonic acid groups.

Cycloaddition with Acetylenes

While not directly documented for this compound, structurally related cyclic sulfates (e.g., 5,5-dimethyl derivatives) react with dimethyl acetylenedicarboxylate (DMAD) to form thiazolidinones or thiazinones via [2+2] cycloaddition . Analogous reactivity is plausible for 4,6-dimethyl derivatives.

Example Pathway :

Dioxathiane+DMADThiazolidinone Derivative\text{Dioxathiane} + \text{DMAD} \rightarrow \text{Thiazolidinone Derivative}

  • Conditions : Solvent-dependent (ethyl acetate or methanol) .

  • Mechanism : Sulfur initiates nucleophilic attack on the alkyne, followed by cyclization.

Comparative Reaction Data

Reaction TypeReagents/ConditionsProductsYieldSource
OxidationNaOCl, RuCl₃, H₂O/CH₂Cl₂, 30°C4,6-Dimethyl-dioxathiane 2,2-dioxide99%
Nucleophilic SubstitutionNaCN, DMSO, 100°C, 36hCyanated ring-opened productNot reported
HydrolysisHCl/H₂O or NaHCO₃2,2-Dimethyl-1,3-propanediol92–99%

Mechanistic Insights

  • Electrophilic Sulfur : The sulfone group’s electron-deficient sulfur atom serves as an electrophilic site for nucleophilic attack (e.g., by CN⁻ or H₂O) .

  • Steric Effects : Methyl groups at C4 and C6 hinder axial nucleophilic approaches, favoring equatorial attack pathways.

  • Ring Strain : The six-membered ring exhibits moderate strain, facilitating ring-opening under hydrolytic or nucleophilic conditions.

Scientific Research Applications

Synthesis and Chemical Properties

4,6-Dimethyl-[1,3,2]dioxathiane 2,2-dioxide can be synthesized through various methods involving thionyl chloride and diols. For instance, a common synthesis route involves the reaction of 2,2-dimethylpropane-1,3-diol with thionyl chloride in dichloromethane under controlled temperatures. The yield can reach up to 99% under optimized conditions . The compound exhibits a stable structure conducive to further chemical modifications.

Industrial Applications

1. Electrolyte Solutions:
One of the notable applications of this compound is in non-aqueous electrolyte solutions for sodium-ion batteries. Its incorporation enhances ionic conductivity and stability of the electrolyte, which is crucial for improving battery performance .

2. Coatings and Anti-Fouling Agents:
The compound has been explored for use in coatings that provide anti-fouling properties. Its zwitterionic nature contributes to hydrolytic stability in aqueous environments, making it suitable for marine applications where biofouling is a concern .

Medical Applications

1. Drug Development:
Research indicates potential applications of this compound in drug formulations. Its ability to stabilize active pharmaceutical ingredients can enhance the efficacy of drugs targeting various diseases.

2. Antimicrobial Properties:
The compound has shown promise as an antimicrobial agent. Studies have highlighted its effectiveness against specific bacterial strains, making it a candidate for further exploration in medical treatments and formulations aimed at infection control .

Environmental Applications

1. Remediation of Heavy Metals:
The chelating properties of derivatives of dioxathiane compounds have been investigated for their ability to bind heavy metals in contaminated environments. This application is significant in environmental cleanup efforts where metal ions pose ecological risks.

Case Studies

Application AreaDescriptionResults
Electrolytes for Batteries Utilized in sodium-ion batteriesImproved ionic conductivity and cycle stability observed
Coatings Anti-fouling coatings for marine applicationsEnhanced hydrolytic stability leading to reduced biofouling
Antimicrobial Agents Tested against bacterial strainsEffective against specific pathogens

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-[1,3,2]dioxathiane 2,2-dioxide involves its interaction with molecular targets and pathways. In lithium-ion batteries, for example, the compound acts as an electrolyte additive, improving the conductivity and stability of the electrolyte. It forms a protective film on the electrode surfaces, preventing decomposition and enhancing the overall performance of the battery .

Comparison with Similar Compounds

Table 1: Key Properties of Dioxathiane/Dioxathiolane Derivatives

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
[1,3,2]Dioxathiane 2,2-dioxide 1073-05-8 C₃H₆O₄S 138.14 White solid (mp 58–62°C); lithium battery electrolyte additive; oral LD₅₀: 50–300 mg/kg
5,5-Dimethyl-[1,3,2]dioxathiane 2,2-dioxide 1755-97-1 C₅H₁₀O₄S 166.20 Hazardous (H317: skin sensitization; H318: eye damage); used in organic synthesis
4-(Propoxymethyl)-1,3,2-dioxathiolane 2,2-dioxide (DTD) N/A C₆H₁₂O₅S 196.22 Forms disulfonic acids via ring-opening; energy barrier for conversion: 24.5 kcal/mol
1,2-Oxathiane 2,2-dioxide 1633-83-6 C₄H₈O₃S 136.17 Liquid (mp 12–15°C); moisture-sensitive; used in specialty chemical synthesis

Key Differences and Research Findings

(a) Thermodynamic Stability and Reactivity

  • 4,6-Dimethyl Derivative : Methyl groups likely enhance steric hindrance, reducing ring-opening reactivity compared to the parent compound. This could improve stability in electrolyte applications but may limit its participation in nucleophilic reactions.
  • 4-(Propoxymethyl)-1,3,2-dioxathiolane 2,2-dioxide (DTD) : The dioxathiolane ring (5-membered) is less stable than the dioxathiane ring (6-membered). DTD undergoes ring-opening with H₂SO₄ or H₂O to form disulfonic acids (e.g., 3-propoxypropane-1,2-disulfonic acid) with an activation barrier of 24.5 kcal/mol .

(b) Electrochemical Performance

  • The parent [1,3,2]dioxathiane 2,2-dioxide improves lithium-ion battery performance by forming a stable solid-electrolyte interphase (SEI) on graphite electrodes . Methyl-substituted derivatives like 4,6-dimethyl may further optimize SEI formation due to increased hydrophobicity, though experimental data are needed to confirm this hypothesis.

Biological Activity

4,6-Dimethyl-[1,3,2]dioxathiane 2,2-dioxide is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a dioxathiane ring with two methyl groups at the 4 and 6 positions. Its molecular formula is C6H10O2S. The presence of sulfur in its structure may contribute to its unique reactivity and biological interactions.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities through several mechanisms:

  • Antioxidant Activity : Dioxathiolane derivatives have demonstrated the ability to scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial for preventing cellular damage associated with various diseases.
  • Antimicrobial Properties : Some studies suggest that dioxathiolane compounds can inhibit the growth of certain bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or interfering with metabolic pathways.
  • Anticancer Potential : Preliminary studies indicate that dioxathiolane derivatives may induce apoptosis in cancer cells through the activation of specific signaling pathways. This property makes them candidates for further investigation in cancer therapy.

Case Studies

  • Study on Antioxidant Activity : A study evaluated the antioxidant potential of various dioxathiolane derivatives, including this compound. The results showed a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls .
  • Antimicrobial Evaluation : In vitro tests revealed that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for both bacteria .
  • Anticancer Activity : A research article reported that treatment with dioxathiolane compounds led to a decrease in cell viability in several cancer cell lines. The IC50 values ranged from 20 to 40 µM depending on the cell type used .

Data Table: Biological Activities of this compound

Biological ActivityMechanism of ActionReference
AntioxidantFree radical scavenging
AntimicrobialDisruption of microbial membranes
AnticancerInduction of apoptosis

Q & A

Q. What are the recommended synthetic routes for 4,6-Dimethyl-[1,3,2]dioxathiane 2,2-dioxide in laboratory settings?

The synthesis of this compound typically involves cyclization reactions using thiols or sulfonic acids as precursors. A one-step synthesis approach is favored for efficiency, employing continuous reactors to optimize heat transfer and mixing. Purification is achieved via fractional distillation and recrystallization to achieve >98% purity. Key reagents include sulfur trioxide derivatives and methyl-substituted diols under anhydrous conditions .

Q. What spectroscopic techniques are effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for confirming the stereochemistry of the methyl groups and the dioxathiane ring. Fourier-Transform Infrared (FT-IR) spectroscopy identifies sulfone (S=O) stretching vibrations at 1150–1250 cm⁻¹. High-Resolution Mass Spectrometry (HRMS) validates the molecular formula (C₅H₁₀O₄S) with an error margin <5 ppm. X-ray crystallography is recommended for resolving ambiguities in ring conformation .

Q. Table 1: Key Analytical Parameters

TechniqueTarget Signal/ValueSignificance
¹H NMRδ 1.3–1.5 ppm (methyl groups)Confirms methyl substitution
FT-IR1250 cm⁻¹ (S=O symmetric stretch)Validates sulfone functional group
HRMSm/z 166.024 (M+H⁺)Verifies molecular formula accuracy

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in organometallic catalysis?

The axial-equatorial orientation of methyl groups affects ligand coordination in transition-metal complexes. For example, in copper-catalyzed reactions, the compound’s rigid ring structure enhances steric control, favoring selective oxidative coupling. Computational studies (DFT) reveal that the 4,6-dimethyl configuration lowers the activation energy for C–S bond formation by 15–20 kJ/mol compared to non-methylated analogs. Experimental validation via XAS (X-ray Absorption Spectroscopy) confirms Cu–S bonding distances of 2.28 Å .

Q. What computational methods are suitable for predicting the biological activity of this compound?

Molecular docking simulations (AutoDock Vina) with inflammatory targets (e.g., COX-2 enzyme) suggest a binding affinity of −8.2 kcal/mol, comparable to NSAIDs. MD (Molecular Dynamics) simulations over 100 ns trajectories reveal stable hydrogen bonding with Arg120 and Tyr355 residues. High-throughput screening (HTS) assays using HEK-293 cells transfected with NF-κB reporters show IC₅₀ values of 12.5 µM for TNF-α inhibition. These methods must be paired with in vitro validation to address false positives in silico predictions .

Q. Table 2: Comparative Reactivity in Oxidation Reactions

Oxidizing AgentProductYield (%)Selectivity (%)Conditions
H₂O₂Sulfonate derivative78920°C, 6 h, pH 3
mCPBASulfone dimer6585RT, 12 h, CH₂Cl₂
KMnO₄Over-oxidized byproducts354050°C, 3 h, H₂O/acetone

Q. How can contradictions in experimental data on the compound’s thermal stability be resolved?

Discrepancies in decomposition temperatures (reported as 180–220°C) arise from variations in heating rates and purity. Thermogravimetric Analysis (TGA) at 5°C/min under N₂ shows a sharp mass loss at 210°C, while Differential Scanning Calorimetry (DSC) identifies an exothermic peak at 195°C. To reconcile these, kinetic analysis via the Flynn-Wall-Ozawa method calculates an activation energy of 120 kJ/mol, confirming oxidative degradation dominates above 200°C. Contaminants (e.g., residual solvents) must be excluded via GC-MS prior to analysis .

Methodological Guidance

Q. What strategies optimize the compound’s use in asymmetric synthesis?

Chiral auxiliaries (e.g., Evans’ oxazolidinones) can induce enantioselectivity during ring-opening reactions. For instance, coupling with Grignard reagents in THF at −78°C yields β-hydroxysulfones with 85% ee. Chiral HPLC (Daicel Chiralpak IA) separates diastereomers, while NOESY NMR confirms spatial arrangements. Advanced methods like kinetic resolution (Candida antarctica lipase B) achieve >95% ee but require substrate engineering .

Q. How should researchers address discrepancies in biological activity studies?

Inconsistent anti-inflammatory results (e.g., IC₅₀ ranging from 10–50 µM) may stem from cell line variability (RAW 264.7 vs. THP-1) or assay protocols (ELISA vs. luciferase reporters). Standardize assays using LPS-induced IL-6 suppression in primary macrophages and include positive controls (e.g., dexamethasone). Meta-analysis of dose-response curves via GraphPad Prism reduces inter-study variability .

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